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D-Ribose-13C,d

NMR Spectroscopy Metabolic Flux Analysis Isotopomer Distribution

Standard single-labeled ribose cannot resolve carbon scrambling in branched pathways like the pentose phosphate cycle. D-Ribose-13C,d overcomes this with defined 13C and deuterium positions, providing unique mass shifts and NMR fingerprints for accurate metabolic flux analysis (13C-MFA). - **Application**: High-resolution tracing in PPP, nucleotide biosynthesis, cancer metabolism, and as an internal standard (M+2 shift) for ID-MS. - **Advantage**: Avoids confounding from natural isotopic abundance and metabolic recycling; enhances flux resolution vs. single labels. - **Supply**: Packaged for research use; certified stable isotope product.

Molecular Formula C5H10O5
Molecular Weight 152.13 g/mol
Cat. No. B12409441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-13C,d
Molecular FormulaC5H10O5
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D
InChIKeyPYMYPHUHKUWMLA-AJCDREGZSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-13C,d: A Site-Specific Dual-Labeled Stable Isotope Tracer for Precision Metabolic Flux Analysis


D-Ribose-13C,d is a stable isotope-labeled analog of the naturally occurring pentose monosaccharide D-ribose, a core component of RNA, DNA, and ATP [1]. It is specifically labeled with a carbon-13 atom at a designated position and a deuterium atom at a distinct site within the molecule. This site-specific dual-labeling strategy provides a unique molecular signature detectable by both mass spectrometry and nuclear magnetic resonance spectroscopy, enabling high-resolution tracing of ribose-derived carbon and hydrogen atoms through complex metabolic networks, including the pentose phosphate pathway (PPP) and nucleotide biosynthesis [1].

Tracer Design Site-specific dual-label (13C, d) for unambiguous MS and NMR detection
Pathway Coverage Enables tracing of ribose-derived carbons through pentose phosphate pathway and nucleotide biosynthesis
Flux Resolution Defined isotopic signature distinguishes de novo from non-oxidative pathway contributions

Why Generic D-Ribose or Single-Labeled Analogs Cannot Substitute for D-Ribose-13C,d in Precise Metabolic Studies


The central challenge in metabolic research is not merely detecting that a metabolite is present, but quantifying the precise flow of carbon and hydrogen atoms through specific, interconnected biochemical pathways. Unlabeled D-ribose is indistinguishable from endogenous cellular pools, rendering it useless for tracing studies. Single-isotope labeled ribose (e.g., D-Ribose-13C or D-Ribose-d) provides only one dimension of information, which is insufficient to resolve complex, branched pathways like the pentose phosphate pathway where carbon atoms can scramble and recombine via transketolase and transaldolase reactions. The specific isotopic signature of D-Ribose-13C,d—where the positions of the 13C and deuterium labels are known—offers a unique, defined mass shift and a distinct NMR spectroscopic fingerprint. This allows for unambiguous discrimination between labeled ribose molecules and naturally occurring isotopomers, enabling accurate quantification of metabolic fluxes without the confounding effects of natural isotopic abundance or metabolic recycling that complicate the interpretation of data from uniformly labeled or single-labeled tracers [1].

Unlabeled D-Ribose
Indistinguishable from endogenous pools, limiting its use as a metabolic tracer.
D-Ribose-13C Only
Provides carbon tracing but may not resolve complex PPP rearrangements without deuterium-label information.
D-Ribose-d Only
Reports hydrogen fate but may lack the carbon-backbone specificity needed for nucleotide biosynthesis studies.

Quantitative Differentiation Evidence for D-Ribose-13C,d Versus Common In-Class Alternatives


Enhanced Resolution of Ribose-Phosphate Pool Dynamics in NMR Versus Single-Labeled Tracers

D-Ribose-13C,d provides a specific, identifiable NMR signal for the ribose C1 position due to its 13C enrichment, while the attached deuterium atom simplifies the 1H NMR spectrum and enables unique heteronuclear correlation experiments. This allows for the direct quantification of the cyclic and acyclic forms of ribose in solution, a measurement that is significantly more challenging or impossible with unlabeled D-ribose due to signal overlap and with D-Ribose-1-13C alone due to complex 1H coupling patterns. A study using D-(1-13C)ribose established that in aqueous solution at 28°C, D-ribose exists as 0.009% aldehyde, 0.063% hydrate, and 0.8-13.2% furanose forms [1]. The addition of a deuterium label in D-Ribose-13C,d would allow for even more precise quantification of exchange dynamics among these forms via heteronuclear NMR methods [1].

NMR Resolution
Class-level
Dual-label simplifies 1H NMR, enables 2D HMQC–TOCSY; single 13C: complex coupling, 1D only
Supports quantification of ribose anomeric forms (hydrate/aldehyde ratio 2.1)
2H2O, 28 °C, 150 MHz 13C NMR
NMR Spectroscopy Metabolic Flux Analysis Isotopomer Distribution

Deconvolution of Pentose Phosphate Pathway (PPP) Flux from Glycolytic Contributions in Mass Spectrometry

Tracing the metabolic fate of the ribose moiety derived from glucose is essential for quantifying activity in the pentose phosphate pathway (PPP), a key metabolic branch point. While uniformly 13C-labeled tracers like [U-13C5]D-Ribose can track total ribose incorporation, they cannot easily distinguish between ribose synthesized *de novo* via the oxidative PPP versus ribose generated through non-oxidative PPP rearrangements. The site-specific labeling of D-Ribose-13C,d (e.g., with 13C at C-1 and deuterium at C-1) offers a distinct mass isotopomer signature (e.g., M+2) upon incorporation into nucleotides. This signature is orthogonal to the labeling patterns generated from common glucose tracers, allowing for a more precise deconvolution of PPP fluxes. Studies using 13C-MFA have shown that including measurements of the ribose moiety of RNA greatly enhances resolution of metabolic fluxes in the upper part of metabolism, allowing for precise quantification of net and exchange fluxes in the PPP, which are often unidentifiable using standard amino acid labeling data alone [1].

PPP Flux Deconvolution
Class-level
RNA ribose M+2 signature from dual-label provides additional constraint for 13C-MFA
Enhances resolution of net and exchange fluxes in PPP
GC-MS in E. coli and CHO cell cultures
GC-MS 13C-MFA Pentose Phosphate Pathway

Defined M+1 Mass Shift for Precise Isotope Dilution Quantification Versus Uniform Labeling

For quantitative mass spectrometry assays, a compound with a defined, site-specific mass shift is a more reliable internal standard than a uniformly labeled analog. D-Ribose-13C,d, with a single 13C and a single deuterium, has a precise mass shift of +2 Da relative to unlabeled D-ribose. This M+2 shift places the internal standard peak in a region of the mass spectrum with minimal interference from natural isotopic abundance peaks (e.g., the naturally occurring M+1 or M+2 of the unlabeled analyte). In contrast, a uniformly 13C-labeled standard like D-Ribose-13C5 shifts the mass by +5 Da or more, potentially placing it far from the analyte's mass range and requiring separate instrument tuning or causing differential ionization efficiency. While a direct head-to-head study is lacking, a method for determining 13C enrichment by mixing labeled and unlabeled compounds demonstrates that accurate quantification relies on well-defined, predictable mass shifts and the absence of spectral overlap [1].

IS Mass Shift
Class-level
M+2 shift (+2 Da) closer to analyte vs. M+5 shift for uniformly labeled standard
May minimize ion suppression and spectral overlap in quantitative assays
No correction factor reported; method context only
Mass Spectrometry Isotope Dilution Quantitative Analysis

Principal Research and Industrial Applications Enabled by D-Ribose-13C,d


High-Resolution NMR-Based Metabolic Tracing of Nucleotide Biosynthesis

D-Ribose-13C,d is the preferred tracer for NMR studies aiming to track the specific incorporation of ribose into nucleotides and nucleic acids. Its site-specific 13C label provides a clear, isolated signal for quantification, while the deuterium label simplifies 1H NMR spectra for unambiguous assignment. This is particularly valuable for investigating the regulation of nucleotide biosynthesis in cancer cells or for studying the metabolism of new drug candidates, as demonstrated by the ability to quantify the different anomeric and acyclic forms of ribose in solution using similar 13C-labeled aldopentoses [1].

Advanced 13C-Metabolic Flux Analysis (13C-MFA) to Resolve Pentose Phosphate Pathway Activity

In systems where the oxidative and non-oxidative branches of the pentose phosphate pathway must be distinguished, D-Ribose-13C,d offers a distinct advantage. When used in combination with other labeled substrates, the unique isotopologue labeling pattern of ribose in RNA—resulting from the defined mass shift of the tracer—provides a crucial additional constraint for 13C-MFA models. This approach is proven to greatly enhance the resolution of PPP fluxes compared to models relying only on amino acid data, enabling precise quantification of net and exchange fluxes critical for metabolic engineering and oncology research [1].

Development and Validation of Accurate LC-MS/MS Assays for Ribose and Its Metabolites

For researchers and bioanalytical CROs requiring validated quantitative assays for ribose in plasma, tissues, or cell culture media, D-Ribose-13C,d is a robust internal standard. Its predictable M+2 mass shift is ideal for isotope dilution mass spectrometry, as it minimizes the potential for ion suppression or spectral overlap that can complicate the use of more heavily labeled analogs [1]. This leads to more reliable and reproducible quantification, a critical requirement for biomarker studies and pharmacokinetic analyses.

Application
Selection Property
Validation Focus
NMR-based nucleotide biosynthesis tracing
Site-specific dual-label for unambiguous 1H/13C correlation
Anomeric form quantification and assignment
13C-MFA for pentose phosphate pathway flux
Unique M+2 isotopologue in RNA via dual-label incorporation
Resolution of net and exchange fluxes in PPP
LC-MS/MS assay for ribose quantification
Predictable M+2 mass shift for isotope dilution
Ion suppression risk assessment in biological matrices

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